
Fmoc-NH-PEG10-CH2CH2COOH
Overview
Description
Fmoc-NH-PEG10-CH2CH2COOH is a polyethyleneglycol (PEG)-based bifunctional linker featuring an Fmoc-protected amine and a terminal carboxylic acid group. Its molecular formula is C₃₈H₅₇NO₁₄, with a molecular weight of 751.86 g/mol and CAS number 2101563-45-3 . The compound is widely used in bioconjugation, peptide synthesis, and drug delivery due to its hydrophilic PEG spacer, which enhances solubility and reduces steric hindrance during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG10-CH2CH2COOH typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is reacted with a suitable amine to introduce the amino group.
Fmoc Protection: The amino group is then protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Carboxylation: The terminal hydroxyl group of PEG is converted to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with amines in reactors.
Fmoc Protection: The Fmoc protection step is carried out in large reaction vessels with controlled temperature and pH.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-NH-PEG10-CH2CH2COOH can undergo substitution reactions where the Fmoc group is removed under basic conditions (e.g., piperidine) to expose the amino group for further reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines to form amide bonds, commonly using reagents like HBTU, HATU, or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products:
Fmoc Deprotection: The major product is the free amine form of the compound.
Amide Coupling: The major products are amide-linked peptides or conjugates.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy:
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups during peptide assembly. The use of Fmoc-NH-PEG10-CH2CH2COOH facilitates the attachment of peptides to solid supports, enhancing the efficiency of synthesis processes.
Case Study:
In a study involving environmentally friendly peptide synthesis, Fmoc-amino acids were utilized in an aqueous medium to reduce solvent use. The incorporation of this compound improved yields significantly when compared to traditional organic solvent methods, achieving up to 79% yield for specific peptides .
Drug Delivery Systems
Biocompatibility and Solubility:
The PEG moiety enhances the solubility and circulation time of drugs in biological systems. This compound can be conjugated with therapeutic agents to create drug delivery systems that are more effective and have reduced toxicity.
Research Findings:
A recent study demonstrated that nanoparticles composed of polyphenol-containing materials combined with Fmoc derivatives showed improved stability and bioactivity, suggesting potential applications in drug delivery . The amphiphilic nature of this compound allows for self-assembly into micelles, which can encapsulate hydrophobic drugs, enhancing their bioavailability.
Nanomaterials and Hydrogels
Self-Assembly:
this compound has been shown to participate in self-assembly processes, forming nanostructures that can be utilized in various applications including tissue engineering and regenerative medicine. The hydrogels formed from these compounds can support cell growth and differentiation.
Case Study:
Research highlighted the formation of hydrogels from mixtures of Fmoc-amino acids, which were used for enzyme immobilization. This method showed improved activity and stability for enzymes like laccase and horseradish peroxidase when incorporated into the hydrogel matrix . The hydrogels created using this compound exhibited excellent mechanical properties suitable for biomedical applications.
Bioconjugation
Functionalization:
The carboxylic acid group in this compound allows for further functionalization through amide bond formation with various biomolecules. This feature is crucial for creating targeted therapies where specific interactions with biological targets are required.
Example Application:
In bioconjugation studies, this compound has been successfully linked to antibodies and peptides to enhance targeting capabilities in cancer therapy . Such modifications improve the efficacy of therapeutic agents by ensuring they reach their intended sites of action more effectively.
Mechanism of Action
The mechanism of action of Fmoc-NH-PEG10-CH2CH2COOH involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides hydrophilicity and flexibility, while the terminal carboxylic acid group allows for further conjugation reactions .
Comparison with Similar Compounds
Key Properties:
- Purity : ≥96–97% (higher purity for specific product codes) .
- Storage : Long-term storage at -18°C to -20°C .
- Price : Ranges from $73.00 to $183.00 for 1g, depending on supplier and packaging .
- Applications: Drug conjugation, PROTAC synthesis, and nanoparticle functionalization .
Comparison with Similar Compounds
Fmoc-NH-PEG10-CH2CH2COOH belongs to a family of PEG-based linkers with variable chain lengths and functional groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
PEG Chain Length :
- Shorter PEG chains (e.g., PEG5 or PEG8) offer lower molecular weights and reduced steric bulk, enabling faster reaction kinetics in constrained environments .
- Longer chains (e.g., PEG12) provide enhanced hydrophilicity and solubility, critical for applications in aqueous biological systems .
Functional Groups :
- All compounds feature an Fmoc-protected amine, which is cleavable under mild basic conditions (e.g., piperidine) to expose a primary amine for conjugation .
- The terminal carboxylic acid group allows activation with carbodiimides (e.g., EDC/NHS) for coupling to amines .
Price and Availability :
- This compound is competitively priced compared to longer PEG variants (e.g., PEG12 at $450/g) .
- Suppliers like BLD Pharmatech and PurePEG offer bulk purchasing options (up to 100g) for industrial-scale applications .
Purity and Storage :
- Purity varies by supplier, with BLD Pharmatech guaranteeing ≥97% for select lots .
- Storage at -20°C is standard to prevent degradation, though some suppliers recommend -18°C .
Research and Application Insights
Bioconjugation Efficiency:
- This compound balances solubility and steric effects, making it ideal for antibody-drug conjugates (ADCs) .
- In contrast, Fmoc-NH-PEG12-CH2CH2COOH (839.96 g/mol) is preferred for nanoparticle coatings due to its extended hydrophilic spacer .
Commercial Demand:
Biological Activity
Fmoc-NH-PEG10-CH2CH2COOH is a versatile compound widely utilized in biochemical and pharmaceutical research. As a derivative of polyethylene glycol (PEG), it features a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group. Its unique structure allows it to serve as a hydrophilic linker in various applications, particularly in peptide synthesis and drug delivery systems.
- Molecular Formula : C₃₈H₅₇N₁O₁₄
- Molecular Weight : 751.86 g/mol
- CAS Number : 2101563-45-3
- Solubility : Highly soluble in water, with reported solubility values varying across sources (e.g., up to 39.2 mg/ml) .
This compound functions primarily as a linker or spacer in chemical and biological systems. Its hydrophilicity enhances the solubility and stability of peptides, making it an ideal candidate for:
- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the introduction of PEG spacers that improve the pharmacokinetic properties of peptides .
- Drug Delivery : The compound aids in the formulation of nanoparticles and micelles that encapsulate hydrophobic drugs, thus enhancing their bioavailability .
1. PEGylation of Peptides and Proteins
The introduction of PEG chains via this compound modifies the pharmacodynamics and pharmacokinetics of therapeutic proteins:
- Improved Solubility : PEGylation increases solubility, reducing aggregation and enhancing stability.
- Reduced Immunogenicity : The hydrophilic nature of PEG minimizes recognition by the immune system, prolonging circulation time in vivo .
2. Synthesis of PROTACs
This compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to degrade specific proteins within cells. This application highlights its role in targeted drug development .
Study 1: Enhanced Drug Delivery Systems
A study demonstrated that nanoparticles formulated with this compound significantly improved the delivery efficiency of chemotherapeutic agents compared to conventional formulations. The PEGylated nanoparticles exhibited enhanced cellular uptake and reduced cytotoxicity against healthy cells, indicating a promising strategy for cancer therapy .
Study 2: Bioconjugation Techniques
Research involving bioconjugation techniques using this compound showed successful attachment to antibodies, resulting in antibody-drug conjugates (ADCs). These ADCs displayed increased specificity towards cancer cells while minimizing off-target effects, showcasing the compound's utility in precision medicine approaches .
Comparative Analysis with Similar Compounds
Compound | Molecular Weight | Applications | Unique Features |
---|---|---|---|
Fmoc-NH-PEG4-CH2CH2COOH | 507.56 g/mol | Peptide synthesis, drug delivery | Shorter PEG chain |
Fmoc-NH-(PEG)-COOH (9 atoms) | 651.73 g/mol | Similar applications | Intermediate PEG length |
Fmoc-NH-(PEG)-COOH (20 atoms) | 883.05 g/mol | Enhanced solubility | Longer PEG chain for flexibility |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-NH-PEG10-CH2CH2COOH while ensuring high molecular weight purity?
- Methodology :
-
Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amines. Monitor coupling efficiency via Kaiser tests or HPLC .
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Purify the PEG10 spacer using size-exclusion chromatography (SEC) to remove low-molecular-weight impurities. Validate purity via MALDI-TOF mass spectrometry and NMR (¹H, ¹³C) .
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Terminate the synthesis with CH2CH2COOH using carbodiimide-based activation (e.g., EDC/NHS) under inert conditions to prevent hydrolysis .
Q. How does the PEG10 spacer influence the solubility and stability of this compound in aqueous buffers?
- Methodology :
- Perform dynamic light scattering (DLS) to assess aggregation tendencies. Compare results with shorter PEG chains (e.g., PEG4, PEG8) .
- Use circular dichroism (CD) spectroscopy to evaluate conformational stability under varying pH (4–9) and temperature (4–37°C) conditions .
- Validate solubility via nephelometry; correlate with PEG10’s hydrophilic-lipophilic balance (HLB) .
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Advanced Research Questions
Q. What experimental strategies resolve contradictions in conjugation efficiency between this compound and target biomolecules (e.g., peptides, antibodies)?
- Methodology :
- Optimize stoichiometry using isothermal titration calorimetry (ITC) to quantify binding affinity and identify saturation points .
- Address steric hindrance by introducing flexible linkers (e.g., glycine-serine repeats) between PEG10 and the biomolecule. Validate via Förster resonance energy transfer (FRET) .
- Analyze failed conjugates via LC-MS/MS to identify competing side reactions (e.g., oxidation of thiol groups) .
Q. How can molecular dynamics (MD) simulations improve the design of this compound for self-assembling nanostructures?
- Methodology :
-
Simulate PEG10 chain flexibility and CH2CH2COOH’s electrostatic interactions using GROMACS or AMBER. Compare with experimental SAXS/WAXS data .
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Parameterize force fields using quantum mechanical calculations (e.g., DFT) for carboxylate termini .
-
Validate self-assembly pathways via cryo-TEM and correlate with simulation-predicted critical micelle concentrations (CMCs) .
Q. What analytical techniques differentiate batch-to-batch variability in this compound synthesis?
- Methodology :
- Implement orthogonal characterization:
- Purity : UPLC-MS with charged aerosol detection (CAD) for non-UV-absorbing impurities .
- Conformational integrity : 2D NMR (COSY, NOESY) to detect PEG chain folding anomalies .
- Functional group integrity : FT-IR spectroscopy (carboxylate C=O stretch at 1700–1750 cm⁻¹) .
Q. Data Contradiction and Validation
Q. How to address discrepancies in reported bioactivity of this compound-conjugated drug candidates?
- Methodology :
- Conduct blinded replicate assays (n ≥ 5) to rule out operator bias .
- Cross-validate using orthogonal bioactivity assays (e.g., SPR for binding vs. cell-based luciferase reporter assays) .
- Perform meta-analysis of published datasets to identify confounding variables (e.g., buffer ionic strength, endotoxin levels) .
Q. What statistical frameworks are suitable for analyzing dose-response curves of PEG10-linked compounds in heterogeneous cell populations?
- Methodology :
- Apply mixed-effects models (e.g., nonlinear hierarchical Bayesian regression) to account for cell subpopulation variability .
- Use bootstrapping to estimate confidence intervals for EC50/IC50 values .
- Validate with single-cell RNA sequencing to correlate response variability with transcriptional heterogeneity .
Q. Resource Recommendations
- Synthesis Protocols : Refer to Advanced Solid-Phase Organic Synthesis (Chapter 7: PEGylation Strategies) .
- Simulation Tools : GROMACS tutorials for polymer dynamics , AMBER force field libraries for carboxylate termini .
- Data Repositories : Share raw characterization data on ResearchGate or Zenodo to enable reproducibility .
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILXQLIMFAMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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